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Introduction
Super-resolution microscopy (SRM) has revolutionized our ability to visualize cellular structures

beyond the diffraction limit of light, offering unprecedented insights into subcellular organization

and molecular interactions.[1][2] The choice of fluorophore is critical for achieving the high

localization precision and labeling density required for these advanced imaging techniques.[1]

CY5-N3 (Sulfo-Cyanine5-azide) is a bright, far-red fluorescent dye ideally suited for SRM

applications.[3][4] Its azide (-N3) functional group enables covalent attachment to target

biomolecules through highly specific and bioorthogonal "click chemistry" reactions, making it a

versatile tool for labeling proteins, nucleic acids, and other molecules of interest.[5][6]

This document provides detailed application notes and protocols for the use of CY5-N3 in key

super-resolution techniques, including direct Stochastic Optical Reconstruction Microscopy

(dSTORM) and DNA Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT).
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The performance of a fluorophore in super-resolution microscopy is determined by its

photophysical properties. CY5 is valued for its brightness and amenability to photoswitching, a

key requirement for STORM.[7][8] The data presented below is for the parent Cy5 fluorophore,

which provides a benchmark for CY5-N3 performance.

Property CY5 / CY5-N3 Alexa Fluor 647

Excitation Maximum (nm) ~646 - 649[3][7] ~650[7]

Emission Maximum (nm) ~662 - 670[3][7] ~665[7]

Molar Extinction Coefficient

(M⁻¹cm⁻¹)
~250,000[7] ~239,000 - 270,000[7]

Quantum Yield ~0.20 - 0.27[9][10][11] ~0.33[7]

Reactive Group Azide (-N3) NHS Ester, Maleimide, etc.

Key SRM Application dSTORM, DNA-PAINT[12][13] dSTORM

Photostability Moderate[7][14] High[7]

Localization Precision

(STORM)

Good, can achieve 6-7 nm[7]

[15]
Excellent[7]

Principle of Labeling: Bioorthogonal Click
Chemistry
CY5-N3 is designed for click chemistry, a class of reactions that are highly efficient, selective,

and biocompatible.[6][16] This allows for the precise labeling of target molecules that have

been metabolically, enzymatically, or chemically engineered to contain a complementary alkyne

group. Two primary methods are used:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction

between an azide (CY5-N3) and a terminal alkyne. It requires a copper(I) catalyst, which is

often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g.,

sodium ascorbate).[6][17] This method is robust and widely used for fixed-cell staining.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction

that utilizes a strained, cyclic alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne

(BCN).[5][17] The ring strain in the alkyne enables the reaction to proceed without a catalyst,

making it ideal for live-cell imaging where copper toxicity is a concern.[17]
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Caption: CY5-N3 labeling via bioorthogonal click chemistry pathways.

Application 1: Direct STORM (dSTORM)
In dSTORM, single fluorophores are stochastically switched between a fluorescent "on" state

and a dark "off" state. By imaging a sparse subset of "on" fluorophores in each frame, their
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positions can be determined with nanometer precision.[2][18] Cy5 is an excellent dSTORM

dye, as its blinking can be controlled by a thiol-containing imaging buffer and laser illumination.

[8][19]
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Caption: Experimental workflow for dSTORM imaging using CY5-N3.
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Application 2: DNA-PAINT
DNA-PAINT achieves super-resolution by the transient binding of a fluorescently-labeled DNA

oligonucleotide (the "imager" strand) to its complementary "docking" strand, which is attached

to the target molecule.[13] The continuous binding and unbinding creates the "blinking" effect

needed for localization. CY5 is an excellent dye for DNA-PAINT due to its high brightness and

photostability in this context. CY5-N3 can be used to synthesize the CY5-labeled imager strand

by clicking it onto an alkyne-modified oligonucleotide.
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Caption: Principle of DNA-PAINT using a CY5-labeled imager strand.

Experimental Protocols
Protocol 1: Preparation of CY5-N3 Stock and Working Solutions

This protocol is a general guideline and should be adapted for specific experimental needs.[3]

[20]

Stock Solution (1-10 mM):

Allow the vial of solid CY5-N3 to equilibrate to room temperature before opening.

Dissolve CY5-N3 in anhydrous DMSO to prepare a stock solution of 1-10 mM.[17] For

example, dissolve 1 mg of CY5-N3 (check molecular weight on the vial) in the appropriate

volume of DMSO.
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Vortex briefly to ensure the dye is fully dissolved.

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw

cycles.

Store aliquots at -20°C or -80°C, protected from light and moisture.[3][17]

Working Solution (0.1-10 µM):

Immediately before use, dilute the stock solution to the desired final concentration (e.g.,

0.1-10 µM) using an appropriate buffer (e.g., PBS, pH 7.4).[17]

The optimal concentration for the working solution must be determined empirically for

each application.

Protocol 2: Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells

This protocol is for labeling alkyne-modified targets (e.g., via metabolic labeling with L-

Azidohomoalanine (AHA) for proteins, or EdU for DNA) in fixed cells.[12]

Cell Preparation:

Culture and fix cells using standard protocols (e.g., 4% paraformaldehyde in PBS for 10-

15 minutes).

Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

Wash cells three times with PBS.

Click Reaction Cocktail (Prepare Fresh):

For a 100 µL reaction volume, mix the following components in order:

84 µL PBS

1 µL CY5-N3 (from a 1 mM stock in DMSO, for 10 µM final conc.)

5 µL Sodium Ascorbate (from a 100 mM stock in water, for 5 mM final conc.)[3]
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10 µL Copper(II) Sulfate (CuSO₄) / Ligand solution (e.g., 10 mM CuSO₄ with 50 mM

TBTA ligand, for 1 mM / 5 mM final conc.)[3][20]

Note: The ligand (e.g., TBTA) protects the fluorophore and enhances reaction efficiency.

Premixing the CuSO₄ and ligand is recommended.

Labeling:

Remove wash buffer from cells and add the click reaction cocktail.

Incubate for 30-60 minutes at room temperature, protected from light.[17]

Wash the cells three times for 5 minutes each with PBS to remove unreacted reagents.

The sample is now ready for mounting and imaging.

Protocol 3: Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live or Fixed

Cells

This protocol is for labeling targets modified with a strained alkyne (e.g., DBCO) and is suitable

for live-cell imaging.[17]

Cell Preparation:

Culture cells that have been modified to express a DBCO-containing target molecule.

For live-cell labeling, wash cells twice with pre-warmed, serum-free culture medium or

PBS. For fixed cells, follow standard fixation and permeabilization protocols.

Labeling:

Prepare a working solution of CY5-N3 in the appropriate buffer (e.g., 1-10 µM in serum-

free medium for live cells).[17]

Add the CY5-N3 working solution to the cells.

Incubate for 30-120 minutes at room temperature or 37°C, protected from light.[17]

Incubation time depends on the target accessibility and expression level and should be
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optimized.

Wash the cells thoroughly (3-5 times) with fresh medium or PBS to remove unbound dye.

The cells are now ready for imaging.

Protocol 4: Super-Resolution Imaging with dSTORM

Sample Mounting: Mount the labeled coverslip onto a microscope slide with a small amount

of STORM imaging buffer. Seal the coverslip with epoxy or nail polish to prevent buffer

evaporation and oxygen re-entry.

STORM Imaging Buffer Preparation (Glox-Thiol Buffer):

Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) Glucose. Store at 4°C for up to

a few weeks.

Buffer B (Enzyme Mix): Dissolve Glucose Oxidase and Catalase in 50 mM Tris-HCl (pH

8.0), 10 mM NaCl to final concentrations of 50 mg/mL and 1 mg/mL, respectively. Aliquot

and store at -20°C.

Final Imaging Buffer (Prepare Fresh): To 1 mL of Buffer A, add 10 µL of Buffer B and 10-20

µL of a thiol (e.g., 1 M Cysteamine (MEA) or 1 M β-mercaptoethanol (BME)).[19]

Note: The thiol is crucial for inducing the photoswitching of Cy5. MEA-containing buffers

tend to be more stable over longer imaging times than BME buffers.[19]

Image Acquisition:

Use a microscope equipped for TIRF (Total Internal Reflection Fluorescence) or highly

inclined illumination to minimize background fluorescence.

Use a high-power 640-647 nm laser to excite CY5 and drive it into the dark state, and a

lower-power 405 nm or 561 nm laser to reactivate it back to the fluorescent state.[8][21]

Acquire a time series of 10,000-50,000 frames with a short exposure time (e.g., 10-30 ms)

to capture the stochastic blinking events.
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Data Analysis: Process the raw image stack with localization software (e.g.,

ThunderSTORM, rapidSTORM, or commercial software) to identify the precise coordinates

of each single-molecule event, correct for sample drift, and reconstruct the final super-

resolution image.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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